3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione
Description
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative featuring a piperazine ring substituted with a 4-chlorophenyl group and a 2-methoxyphenyl moiety attached to the pyrrolidine core.
Properties
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-28-19-5-3-2-4-17(19)25-20(26)14-18(21(25)27)24-12-10-23(11-13-24)16-8-6-15(22)7-9-16/h2-9,18H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSROMPSMCFUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidine-2,5-dione Core
The core is synthesized via cyclization of 2-methoxyphenylamine and maleic anhydride under acidic conditions:
Reaction Conditions
| Reactant | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| 2-Methoxyphenylamine | Ethanol | H₂SO₄ | 80°C, 4 h | 68% |
Mechanism :
-
Nucleophilic attack of the amine on maleic anhydride.
| Parameter | Value |
|---|---|
| Molar ratio (core:piperazine) | 1:1.2 |
| Reaction time | 24 h |
| Temperature | 60°C |
| Yield | 57–79% |
Final Functionalization
The 2-methoxyphenyl group is introduced via Mitsunobu reaction or alkylation using 2-methoxybenzyl bromide.
-
Dissolve the intermediate in THF.
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Add 2-methoxybenzyl bromide and NaH.
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Stir at 0°C → RT for 12 h.
Yield : 65–72%
Alternative Method: Epoxide Intermediate Route
A high-yield approach involves epichlorohydrin as a key intermediate:
Steps :
-
React pyrrolidine-2,5-dione with epichlorohydrin in DMF/NaH to form an epoxide.
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Open the epoxide with 4-(4-chlorophenyl)piperazine under basic conditions.
Advantages :
| Parameter | Value |
|---|---|
| Epoxide formation | 85% yield |
| Piperazine coupling | 78% yield |
Critical Optimization Parameters
Solvent Selection
Temperature Control
Catalysis
-
Palladium catalysts (e.g., Pd/C) improve coupling efficiency in halogenated intermediates.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Halogenation + Sₙ2 | 57–68% | 90–95% | Moderate |
| Epoxide route | 78–85% | 95–98% | High |
| Mitsunobu reaction | 65–72% | 92% | Low |
Key Findings :
Characterization and Validation
-
3.41–3.87 (m, 4H, piperazine)
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6.74–7.38 (m, 8H, aromatic)
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1.75 (s, 3H, CH₃)
HPLC Purity : ≥95% (C18 column, MeOH:H₂O = 70:30).
Industrial-Scale Considerations
For bulk synthesis:
Challenges and Solutions
Chemical Reactions Analysis
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
Antidepressant Activity
Studies have shown that derivatives of this compound can possess antidepressant-like effects in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Antipsychotic Properties
The piperazine moiety in the compound is known for its antipsychotic effects. Research has demonstrated that compounds with similar structures can antagonize dopamine D2 receptors, offering potential therapeutic benefits for conditions such as schizophrenia.
Neuroprotective Effects
Preliminary studies suggest neuroprotective properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. This is attributed to the compound's ability to inhibit oxidative stress and inflammation in neuronal cells.
Case Studies
Several case studies highlight the compound's effectiveness:
Case Study 1: Antidepressant Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the antidepressant effects of this compound using the forced swim test and tail suspension test in mice. Results indicated a significant reduction in immobility time compared to control groups, suggesting robust antidepressant activity.
Case Study 2: Neuroprotection Against Oxidative Stress
Another study focused on the neuroprotective capabilities of the compound against oxidative stress induced by hydrogen peroxide in neuronal cell cultures. The results showed that treatment with this compound significantly reduced cell death and increased cell viability.
Mechanism of Action
The mechanism of action of 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The piperazine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities.
Comparison with Similar Compounds
Substituent Effects
- Piperazine Substituents : The target compound’s 4-chlorophenyl group contrasts with analogs featuring 2-methoxyphenyl (), 3-chlorophenyl (), or benzhydryl () groups. Chlorine atoms enhance lipophilicity, while methoxy groups improve solubility .
- Pyrrolidine Substituents : The 2-methoxyphenyl group on the pyrrolidine core distinguishes it from analogs with 3-bromophenyl () or indol-3-yl () substituents. Methoxy groups may facilitate hydrogen bonding with target receptors .
Physicochemical Properties
A comparative analysis of molecular weight, density, and lipophilicity is provided below:
*Estimated based on analogs.
The target compound’s lower molecular weight and moderate LogP (~2.5) suggest favorable blood-brain barrier penetration compared to more lipophilic analogs (e.g., : LogP ~4.2) .
Anticonvulsant Activity
- reports ED₅₀ values for pyrrolidine-2,5-dione derivatives in the maximal electroshock seizure (MES) test. For example, N-[{4-(2-Methoxyphenyl)-piperazin-1-yl}-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione showed an ED₅₀ of 33.64 mg/kg, suggesting that methoxy and halogenated aryl groups enhance anticonvulsant efficacy .
- The target compound’s 2-methoxyphenyl group may similarly contribute to receptor binding, though positional differences (pyrrolidine vs. piperazine substitution) could alter potency.
Multi-Target Potential
- and highlight derivatives with dual 5-HT1A and serotonin transporter (SERT) affinity. The target compound’s piperazine-pyrrolidine scaffold aligns with these multi-target designs, though indole-containing analogs () exhibit stronger CNS activity .
Key Differentiators
- Chlorine vs. Bromine : The 4-chlorophenyl group offers a balance of electronegativity and lipophilicity compared to bulkier bromine substituents () .
Biological Activity
3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, also known by its CAS number 299408-91-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine dione core substituted with a piperazine moiety and aromatic groups, which are crucial for its biological activity. The IUPAC name is 3-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione.
Chemical Formula
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with specific aromatic aldehydes and diketones. The synthetic pathway often includes:
- Formation of the pyrrolidine ring.
- Substitution reactions to introduce chlorophenyl and methoxyphenyl groups.
- Purification through recrystallization or chromatography .
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor activity. For example, derivatives of piperazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis .
Antibacterial and Antifungal Properties
Studies have evaluated the antibacterial and antifungal activities of related compounds, suggesting that the presence of the piperazine ring enhances interaction with microbial targets. In vitro assays have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains .
Anti-inflammatory Effects
The compound has been investigated for its potential as an anti-inflammatory agent. It may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Molecular docking studies suggest that the compound binds effectively to COX-1 and COX-2, potentially leading to reduced inflammation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation.
- Receptor Interaction : It likely interacts with various receptors involved in cellular signaling pathways, influencing cell growth and apoptosis .
Case Study 1: Antitumor Efficacy
A study conducted on a series of piperazine derivatives demonstrated that modifications to the aromatic substituents significantly affected their cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound showed IC50 values comparable to established chemotherapeutics .
Case Study 2: Antibacterial Activity
In a comparative study of various piperazine derivatives, this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. This suggests potential utility in treating bacterial infections resistant to conventional antibiotics .
Data Summary Table
| Activity Type | Effectiveness | Target Organisms/Cells | Mechanism |
|---|---|---|---|
| Antitumor | Significant | MCF-7, HeLa | Apoptosis induction |
| Antibacterial | Moderate | Staphylococcus aureus, E. coli | Cell wall synthesis inhibition |
| Anti-inflammatory | Promising | COX enzymes | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[4-(4-Chlorophenyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a piperazine derivative with a pyrrolidine-2,5-dione precursor. Key steps include:
- Use of sodium hydroxide in dichloromethane for deprotonation and nucleophilic substitution .
- Purification via column chromatography and recrystallization to achieve >99% purity .
- Yield optimization by controlling stoichiometry, temperature (e.g., 0–25°C), and reaction time .
Q. How can researchers characterize the structural and electronic properties of this compound experimentally?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with 2-methoxyphenyl groups) .
- NMR spectroscopy : Assign peaks using 2D techniques (e.g., HSQC, HMBC) to confirm substituent positions on the pyrrolidine ring .
- Mass spectrometry : Validate molecular weight and fragmentation patterns under ESI or MALDI conditions .
Q. What safety protocols are critical during handling and storage of this compound?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) due to H300 (toxic if swallowed) and H315 (skin irritation) hazards. Work in a fume hood to avoid inhalation .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents (P407–P422 guidelines) .
- Waste disposal : Neutralize with dilute acetic acid before incineration (P501–P502 protocols) .
Advanced Research Questions
Q. How can computational methods (e.g., quantum chemical calculations) predict reactivity and guide experimental design for derivatives of this compound?
- Methodological Answer :
- Reaction path search : Use density functional theory (DFT) to model transition states and intermediates for piperazine-pyrrolidine coupling .
- Solvent effects : Simulate polarity and dielectric constants to optimize reaction media (e.g., dichloromethane vs. DMF) .
- Machine learning : Train models on existing reaction datasets to predict optimal conditions (temperature, catalysts) for novel analogs .
Q. What experimental design strategies resolve contradictions in pharmacological data (e.g., conflicting IC50 values across studies)?
- Methodological Answer :
- Factorial design : Test variables (e.g., assay pH, cell line viability) systematically to isolate confounding factors .
- Dose-response normalization : Use Hill equation fitting to standardize IC50 calculations across labs .
- Meta-analysis : Aggregate data from multiple studies with weighted Z-scores to identify outliers or trends .
Q. How do structural analogs (e.g., fluorophenyl or dichlorophenyl variants) affect binding affinity to target receptors?
- Methodological Answer :
- SAR studies : Synthesize analogs (e.g., replacing 4-chlorophenyl with 3-chlorophenyl) and compare docking scores via AutoDock Vina .
- Pharmacophore modeling : Map electrostatic and hydrophobic features critical for receptor interaction (e.g., piperazine’s role in H-bonding) .
- In vitro validation : Use radioligand binding assays (e.g., ³H-labeled competitors) to quantify Ki shifts .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation studies : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify hydrolysis-prone sites (e.g., pyrrolidine-2,5-dione ring) .
- pH-rate profiling : Measure degradation kinetics in buffers (pH 1–10) to model acid/base-catalyzed pathways .
- Isotope labeling : Use ¹⁸O-tracing to track water-mediated ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
